molecular formula C20H17FN4O5 B11192355 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11192355
M. Wt: 412.4 g/mol
InChI Key: DQLNZIJSPSVVIW-UHFFFAOYSA-N
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Description

1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a fluorophenyl group, and a tetrahydropyridazine core, making it a unique structure for diverse chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Carbamoyl Group: The benzodioxole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of the Tetrahydropyridazine Core: This involves the cyclization of a suitable diene with a hydrazine derivative under controlled conditions.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the tetrahydropyridazine intermediate with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be performed on the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the fluorophenyl group can form hydrogen bonds or π-π interactions. The tetrahydropyridazine core may play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-CHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-METHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-(4-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its binding affinity and specificity for certain targets.

Properties

Molecular Formula

C20H17FN4O5

Molecular Weight

412.4 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C20H17FN4O5/c21-12-1-3-13(4-2-12)23-20(28)15-6-8-19(27)25(24-15)10-18(26)22-14-5-7-16-17(9-14)30-11-29-16/h1-5,7,9H,6,8,10-11H2,(H,22,26)(H,23,28)

InChI Key

DQLNZIJSPSVVIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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